BenchChemオンラインストアへようこそ!

Ha14-1

Apoptosis Bcl-2 Family Drug Selectivity

Choose HA14-1 for its unique selectivity profile, with negligible affinity for Bcl-xL, Mcl-1, or Bcl-w, preventing confounding off-target effects in platelet and cancer models. Unlike broad-spectrum BH3 mimetics, it enables precise interrogation of Bcl-2-specific functions and potentiates DNA-damaging agents like etoposide in vivo. Its modifiable 4H-chromene scaffold supports analog synthesis. Verify >98% purity for reliable, reproducible results.

Molecular Formula C17H17BrN2O5
Molecular Weight 409.2 g/mol
CAS No. 65673-63-4
Cat. No. B1683850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHa14-1
CAS65673-63-4
Synonyms2-amino-6-bromo-alpha-cyano-3-(ethoxycarbonyl)-4H-1-benzopyran-4-acetic acid ethyl ester
ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate
HA 14-1
HA14-1
Molecular FormulaC17H17BrN2O5
Molecular Weight409.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C(C1C(C#N)C(=O)OCC)C=C(C=C2)Br)N
InChIInChI=1S/C17H17BrN2O5/c1-3-23-16(21)11(8-19)13-10-7-9(18)5-6-12(10)25-15(20)14(13)17(22)24-4-2/h5-7,11,13H,3-4,20H2,1-2H3
InChIKeySXJDCULZDFWMJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HA14‑1 (CAS 65673‑63‑4) – A Non‑Peptidic, BH3‑Mimetic Bcl‑2 Inhibitor for Apoptosis Research


HA14‑1 (ethyl 2‑amino‑6‑bromo‑4‑(1‑cyano‑2‑ethoxy‑2‑oxoethyl)‑4H‑chromene‑3‑carboxylate) is a small‑molecule, non‑peptidic antagonist of the B‑cell lymphoma 2 (Bcl‑2) surface pocket. It mimics the BH3 domain required for homo‑ and hetero‑dimer formation, thereby inhibiting Bcl‑2 function and promoting apoptosis [REFS‑1]. HA14‑1 exhibits a binding IC₅₀ of approximately 9 μM in competition with the Flu‑BakBH3 peptide [REFS‑2] and has been shown to reverse Bcl‑2‑mediated resistance to TRAIL in human colon cancer cells [REFS‑3]. Its activity is selective for Bcl‑2 over other anti‑apoptotic family members, with a reported Kᵢ of 9,000 nM for Bcl‑2 and no significant binding to Bcl‑xL, Mcl‑1, or other Bcl‑2 family proteins [REFS‑4].

Why Substituting HA14‑1 with Another BH3 Mimetic Compromises Experimental Fidelity


BH3 mimetics are not interchangeable due to profound differences in target selectivity, downstream signaling, and off‑target pharmacology. HA14‑1 is a selective Bcl‑2 antagonist (Kᵢ = 9,000 nM) with negligible affinity for Bcl‑xL, Mcl‑1, or Bcl‑w [REFS‑1]. In contrast, the well‑characterized ABT‑737 inhibits both Bcl‑2 and Bcl‑xL with sub‑nanomolar potency (Kᵢ < 1 nM and < 0.5 nM, respectively) [REFS‑1]. This selectivity profile dictates distinct biological outcomes: HA14‑1 induces Ca²⁺ dysregulation and caspase‑independent phosphatidylserine exposure in platelets, whereas ABT‑737 triggers caspase‑dependent apoptosis [REFS‑2]. Furthermore, HA14‑1 exhibits a unique in vivo profile—it lacks standalone antitumor efficacy but potentiates the activity of DNA‑damaging agents like etoposide [REFS‑3]. Using an alternative BH3 mimetic without careful consideration of these divergent properties will yield irreproducible results and confound mechanistic interpretation.

Quantitative Differentiation of HA14‑1: Direct Comparative Evidence vs. ABT‑737 and Other BH3 Mimetics


HA14‑1 Exhibits High Selectivity for Bcl‑2, in Contrast to the Broad‑Spectrum Activity of ABT‑737

HA14‑1 is a selective Bcl‑2 inhibitor with a Kᵢ of 9,000 nM and no measurable affinity for Bcl‑xL, Mcl‑1, or Bcl‑w [REFS‑1]. In contrast, ABT‑737 potently inhibits both Bcl‑2 (Kᵢ < 1 nM) and Bcl‑xL (Kᵢ < 0.5 nM) [REFS‑1]. This >9,000‑fold difference in Bcl‑xL affinity explains why HA14‑1 does not induce thrombocytopenia, a dose‑limiting toxicity of ABT‑737 [REFS‑2].

Apoptosis Bcl-2 Family Drug Selectivity

HA14‑1 Induces Caspase‑Independent Platelet Activation, Whereas ABT‑737 Elicits Caspase‑Dependent Apoptosis

In a direct head‑to‑head study using human platelets, HA14‑1 triggered phosphatidylserine (PS) exposure in a caspase‑independent but calpain‑dependent manner [REFS‑1]. In contrast, ABT‑737 induced PS exposure that was strictly caspase‑dependent [REFS‑1]. Additionally, HA14‑1 caused pronounced Ca²⁺ dysregulation, a phenomenon not observed with ABT‑737 [REFS‑1].

Platelet Biology Apoptosis Mechanism of Action

HA14‑1 Potentiates Cytarabine Cytotoxicity in Bcl‑2‑Overexpressing Leukemia Cells at Low Concentrations

At a low concentration of 5 μM, HA14‑1 was non‑toxic to normal hematopoietic colony‑forming cells but significantly enhanced the cytotoxicity of cytarabine in Bcl‑2‑positive lymphoblastic leukemia cells [REFS‑1]. In contrast, higher concentrations (25 μM) induced extensive apoptosis in leukemic blasts but also suppressed normal colony formation to <50% of baseline [REFS‑1].

Leukemia Combination Therapy Chemosensitization

HA14‑1 Reverses Bcl‑2‑Mediated TRAIL Resistance in Colon Cancer Cells

In SW480 human colon cancer cells stably transfected with Bcl‑2, co‑administration of HA14‑1 with TRAIL increased apoptosis by restoring Bax redistribution and cytochrome c release [REFS‑1]. Bcl‑2 overexpression conferred partial protection against TRAIL‑induced apoptosis, which HA14‑1 effectively reversed [REFS‑1].

Colon Cancer TRAIL Apoptosis Resistance

HA14‑1 Lacks Standalone In Vivo Antitumor Efficacy but Enhances Etoposide Activity

In Swiss nude mice bearing BeGBM glioblastoma xenografts, HA14‑1 (400 nmol, weekly local injection) had no significant effect on tumor growth when used alone [REFS‑1]. However, the same dose of HA14‑1 significantly enhanced the antitumor effect of low‑dose etoposide (2.5 mg/kg i.p.), increasing the tumor volume doubling time [REFS‑1].

In Vivo Pharmacology Combination Therapy Glioblastoma

HA14‑1 Serves as a Scaffold for Structure‑Activity Relationship (SAR) Studies Due to Its Modifiable 4H‑Chromene Core

The 4H‑chromene core of HA14‑1 is amenable to synthetic modification, enabling the generation of analogs with widely varying Bcl‑2 binding activities [REFS‑1]. A novel synthetic methodology using molecular sieve 3Å as a catalyst allows for the preparation of HA14‑1 derivatives under milder conditions (15–30 °C) with yields up to 86% [REFS‑1]. Additionally, selective modifications at position 4 and/or the primary amine function have been achieved [REFS‑2].

Medicinal Chemistry SAR Analog Development

Optimal Research and Industrial Applications for HA14‑1 Based on Quantified Differentiation


Dissecting Bcl‑2‑Specific Signaling in Apoptosis Research

Use HA14‑1 as a selective Bcl‑2 antagonist (Kᵢ = 9,000 nM) to probe Bcl‑2‑specific functions without confounding inhibition of Bcl‑xL, Mcl‑1, or Bcl‑w [REFS‑1]. This is particularly valuable in systems where Bcl‑xL plays a critical survival role, such as platelets or certain cancer types.

Chemosensitization Studies in Bcl‑2‑Overexpressing Hematological Malignancies

Employ HA14‑1 at low concentrations (5 μM) to selectively enhance the cytotoxicity of standard chemotherapeutics like cytarabine in Bcl‑2‑positive leukemia and lymphoma cells, while sparing normal hematopoietic stem and progenitor cells [REFS‑2]. This application leverages the concentration‑dependent therapeutic window of HA14‑1.

Overcoming TRAIL Resistance in Solid Tumor Models

Utilize HA14‑1 in combination with TRAIL or other death receptor agonists to reverse Bcl‑2‑mediated apoptosis resistance in colon cancer and other solid tumor models [REFS‑3]. This approach is supported by direct evidence of restored Bax translocation and cytochrome c release.

Medicinal Chemistry Lead Optimization and SAR Studies

Leverage the modifiable 4H‑chromene scaffold of HA14‑1 to synthesize and evaluate novel analogs with improved potency, selectivity, or pharmacokinetic properties [REFS‑4]. The established synthetic route using molecular sieve 3Å provides a robust platform for generating diverse compound libraries [REFS‑5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ha14-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.